molecular formula C21H21N3O3S2 B11503350 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone

Cat. No.: B11503350
M. Wt: 427.5 g/mol
InChI Key: AJEHDEJYFDSPBJ-UHFFFAOYSA-N
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Description

1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of imidazolidinones and benzothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials might include benzoylimidazolidinone and ethoxybenzothiazole derivatives. Common synthetic routes could involve:

    Condensation Reactions: Combining benzoylimidazolidinone with ethoxybenzothiazole under acidic or basic conditions.

    Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

    Substitution Reactions: Introducing the ethoxy and sulfanyl groups through nucleophilic or electrophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoylimidazolidinones: Known for their biological activities and used in medicinal chemistry.

    Benzothiazoles: Widely studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other compounds in the same class.

Properties

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

1-(3-benzoylimidazolidin-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C21H21N3O3S2/c1-2-27-16-8-9-17-18(12-16)29-21(22-17)28-13-19(25)23-10-11-24(14-23)20(26)15-6-4-3-5-7-15/h3-9,12H,2,10-11,13-14H2,1H3

InChI Key

AJEHDEJYFDSPBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCN(C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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